![molecular formula C19H18ClN3OS B4016386 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4016386.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Descripción general
Descripción
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide, also known as CBPT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CBPT belongs to the class of thiadiazole derivatives and has shown promising results in several studies related to its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Herbicidal Activity
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide and its derivatives have been studied for their potential applications in agriculture, particularly in the development of novel herbicides. A study by Duan et al. (2010) focused on the synthesis and evaluation of thiadiazolopyrimidine derivatives, including compounds structurally related to this compound, for their herbicidal activities. These compounds showed moderate inhibitory activities against monocotyledon and dicotyledon plants, with chiral compounds demonstrating improved activity against a variety of weeds, suggesting the potential for optimization in herbicidal formulations Duan, L., Zhao, Q., & Zhang, H. B. (2010). Arabian Journal of Chemistry.
Anticancer Activity
Research into the anticancer properties of this compound derivatives has shown promising results. Gomha et al. (2017) synthesized a series of thiadiazole derivatives and evaluated their in vitro anticancer activity against Hepatocellular carcinoma cell lines. Several compounds exhibited significant cytotoxic effects, suggesting the potential of these derivatives as anticancer agents. This research highlights the importance of thiadiazole derivatives in the development of new therapeutic agents for cancer treatment Gomha, S. M., Abdelaziz, M. R., Kheder, N. A., Abdel‐aziz, H. M., Alterary, S., & Mabkhot, Y. (2017). Chemistry Central Journal.
Antimicrobial Activity
The exploration of this compound derivatives for their antimicrobial properties has yielded positive outcomes. Al-Smadi et al. (2019) synthesized thiadiazole and selenadiazole derivatives, assessing their in vitro antimicrobial efficacy against various pathogenic microbes. The compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents. Furthermore, some derivatives showed low genotoxicity in in vivo assays, enhancing their suitability for antibiotic development Al-Smadi, M. L., Mansour, R., Mahasneh, A., Khabour, O., Masadeh, M. M., & Alzoubi, K. (2019). Molecules.
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13(15-5-3-2-4-6-15)11-17(24)21-19-23-22-18(25-19)12-14-7-9-16(20)10-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGRGRVKOQUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4016303.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-N'-(2,4-dimethoxyphenyl)malonamide](/img/structure/B4016305.png)
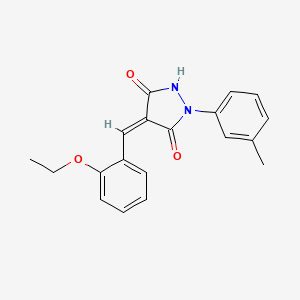
![2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4016322.png)
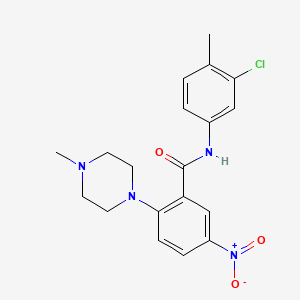
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4016342.png)
![N-{4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4016348.png)
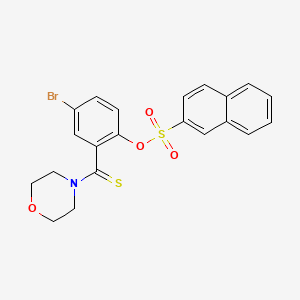
![1-(ethylthio)-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}phthalazine](/img/structure/B4016361.png)
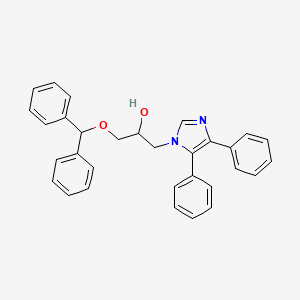
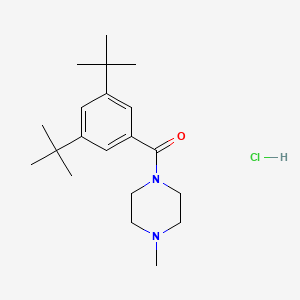
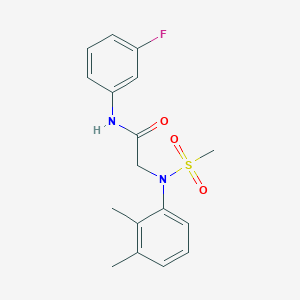

![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B4016402.png)